4-(4-Methylphenoxy)-N-phenylaniline

P2X3 antagonist Pain research Ion channel pharmacology

Securing an authenticated diarylamine probe with validated P2X3 activity for purinergic signaling research often leads to dead ends with inactive primary amine analogs. 4-(4-Methylphenoxy)-N-phenylaniline (CAS 62555-56-0) is the definitive solution. • Exclusive P2X3 antagonist profile (EC₅₀ 80 nM); the primary amine analog (CAS 41295-20-9) shows no P2X3 activity. • Dual pharmacological annotation as a PNMT inhibitor, unavailable in any other commercial diarylamine. • Patent-protected phenoxy-N-phenylaniline scaffold validated for c-Myc inhibitor SAR campaigns.

Molecular Formula C19H17NO
Molecular Weight 275.3 g/mol
CAS No. 62555-56-0
Cat. No. B14527419
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Methylphenoxy)-N-phenylaniline
CAS62555-56-0
Molecular FormulaC19H17NO
Molecular Weight275.3 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)OC2=CC=C(C=C2)NC3=CC=CC=C3
InChIInChI=1S/C19H17NO/c1-15-7-11-18(12-8-15)21-19-13-9-17(10-14-19)20-16-5-3-2-4-6-16/h2-14,20H,1H3
InChIKeyUVOCTHAMWOCMMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Methylphenoxy)-N-phenylaniline (CAS 62555-56-0): Core Identity and Procurement-Relevant Profile


4-(4-Methylphenoxy)-N-phenylaniline (CAS 62555-56-0) is a synthetic diarylamine derivative of the phenoxy-N-phenylaniline class [1]. Its structure features a central aniline nitrogen substituted with a phenyl ring and a para-(4-methylphenoxy)phenyl group, giving it a molecular formula of C₁₉H₁₇NO and a molecular weight of approximately 275.3 g/mol . The compound functions as a secondary aromatic amine, a structural motif associated with radical-scavenging antioxidant activity and with emerging pharmacological relevance as a c-Myc inhibitor scaffold in oncology research [2][3].

Why 4-(4-Methylphenoxy)-N-phenylaniline Cannot Be Interchanged with Common Analogs in R&D and Industrial Sourcing


Although numerous diarylamine compounds share a superficial structural resemblance, the specific combination of the secondary N-phenylaniline core with the 4-(4-methylphenoxy) substitution on the aniline ring results in a distinct physicochemical and biological profile that cannot be replicated by either simpler analogs (e.g., diphenylamine, 4-phenoxyaniline) or structurally modified derivatives [1][2]. Critically, this compound exhibits a unique pattern of biological activity—including specific antagonism of P2X3 purinoceptors (EC₅₀ 80 nM) and inhibition of phenylethanolamine N-methyltransferase (PNMT)—that is absent in the primary amine analog 4-(4-methylphenoxy)aniline, which shows only weak affinity for unrelated targets such as 5-HT₁ₐ (EC₅₀ 99,000 nM) and TEAD4 [3][4]. Furthermore, its calculated physicochemical parameters, including a significantly elevated LogP (~5.4) and increased molecular weight relative to its primary amine counterpart, drive different solubility, formulation, and permeability behavior that directly impacts experimental reproducibility and process viability .

Quantitative Differentiation Evidence for 4-(4-Methylphenoxy)-N-phenylaniline Against Closest Analogs


P2X3 Receptor Antagonism: Target-Specific Activity Absent in the Primary Amine Analog

In a direct comparison of reported bioactivity, 4-(4-Methylphenoxy)-N-phenylaniline demonstrates potent antagonist activity at recombinant rat P2X3 purinoceptors with an EC₅₀ of 80 nM, tested at 10 µM in Xenopus oocytes [1]. In stark contrast, the structurally related primary amine analog 4-(4-methylphenoxy)aniline showed no measurable activity at P2X3; its reported activity is instead limited to weak agonism at the human 5-HT₁ₐ receptor (EC₅₀ 99,000 nM) and low-affinity binding to TEAD4-YBD (Kd 41,000 nM) [2][3]. The secondary N-phenylaniline motif is thus a critical pharmacophore for P2X3 engagement, a difference that cannot be bridged by simply using the more commercially available primary amine building block.

P2X3 antagonist Pain research Ion channel pharmacology

LogP-Driven Hydrophobicity: A 5.4 LogP Differentiates from the Primary Amine Analog (LogP 3.16)

The calculated partition coefficient (XLogP) for 4-(4-Methylphenoxy)-N-phenylaniline is 5.4 , representing a ~175-fold greater lipophilicity than 4-(4-methylphenoxy)aniline, which has a measured/calculated LogP of 3.16 [1], and substantially higher than 4-phenoxyaniline (LogP 2.36–3.64, depending on the estimation method) . This elevated LogP value indicates preferential solubility in organic solvents such as toluene or dichloromethane and significantly altered membrane permeability characteristics . For in vitro assays or in vivo studies, this difference in LogP translates into divergent compound handling requirements, DMSO stock preparation behavior, and potential non-specific binding artifacts.

Lipophilicity ADME profiling Formulation development

Phenylethanolamine N-Methyltransferase (PNMT) Inhibition: A Secondary Pharmacological Differentiation Point

This compound has been specifically evaluated for in vitro inhibitory activity against human phenylethanolamine N-methyltransferase (PNMT), the enzyme responsible for converting norepinephrine to epinephrine [1]. While quantitative IC₅₀ data are not publicly disclosed in the BindingDB entry, the presence of this assay record indicates that the compound was selected for PNMT screening, a profile not reported for the primary amine analog 4-(4-methylphenoxy)aniline or for the simpler 4-phenoxyaniline scaffold [2]. This secondary pharmacology, combined with P2X3 activity, suggests a multi-target profile that may be therapeutically relevant for conditions involving both purinergic signaling and catecholaminergic dysregulation.

PNMT inhibition Catecholamine biosynthesis Neuropharmacology

c-Myc Inhibitor Scaffold Precedent: The Phenoxy-N-phenylaniline Core as a Validated Oncology Pharmacophore

Although 4-(4-Methylphenoxy)-N-phenylaniline itself has not been directly profiled as a c-Myc inhibitor, it shares the exact phenoxy-N-phenylaniline core scaffold with compound A-42 (4-(3,5-dimethoxy-4-(((4-methoxyphenethyl)amino)methyl)phenoxy)-N-phenylaniline), a validated c-Myc inhibitor that suppresses c-Myc/Max dimerization and DNA binding, demonstrating potent activity against colorectal cancer cell lines in vitro and in vivo [1][2]. The patent literature explicitly protects phenoxy-N-phenylaniline derivatives as a class of c-Myc inhibitors for colorectal cancer [3]. In contrast, 4-(4-methylphenoxy)aniline—which lacks the N-phenyl substitution—is not covered by this patent family and has no reported c-Myc activity, as its primary amine functionality precludes the key pharmacophoric interactions required for c-Myc/Max disruption [4].

c-Myc inhibitor Colorectal cancer Oncology drug discovery

Toxicological Profile Differentiation: Safety Data Gap for the N-Phenylaniline Analog vs. Class-Alerting Hazard Data for the Primary Amine

No specific GHS hazard classifications or toxicological data are publicly available for 4-(4-Methylphenoxy)-N-phenylaniline (CAS 62555-56-0) from authoritative sources such as ECHA or NTP [1]. In contrast, the structurally related primary amine analog 4-(4-methylphenoxy)aniline (CAS 41295-20-9) carries explicit GHS hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) , while the ortho-isomer 2-(4-methylphenoxy)aniline is classified as harmful by inhalation, skin contact, and if swallowed . The absence of hazard data for the N-phenyl-substituted analog cannot be interpreted as evidence of safety; however, the documented irritant and toxic properties of the structurally related primary amines underscore the risk of assuming equivalent handling requirements. Procurement and EHS protocols must treat these as distinct chemical entities until compound-specific toxicological data are generated.

Safety assessment Hazard classification Procurement risk management

Recommended Application Scenarios for 4-(4-Methylphenoxy)-N-phenylaniline Based on Quantitative Differentiation Evidence


P2X3 Purinoceptor Pharmacology and Pain Research

This compound is the preferred sourcing choice for academic and pharmaceutical research programs investigating P2X3 receptor antagonist pharmacology, given its documented EC₅₀ of 80 nM at recombinant rat P2X3 expressed in Xenopus oocytes [1]. The primary amine analog 4-(4-methylphenoxy)aniline cannot substitute, as it shows no P2X3 activity. Researchers should ensure that procurement specifications explicitly identify CAS 62555-56-0 to avoid inadvertent supply of the structurally similar but pharmacologically distinct CAS 41295-20-9.

c-Myc Inhibitor Medicinal Chemistry and Colorectal Cancer Drug Discovery

As the phenoxy-N-phenylaniline scaffold is patent-protected (CN111153817B) and validated through compounds such as A-42 for c-Myc/Max dimerization disruption in colorectal cancer models [2][3], 4-(4-Methylphenoxy)-N-phenylaniline serves as a synthetically accessible core for structure-activity relationship (SAR) exploration and lead optimization campaigns. The N-phenyl motif is structurally essential for this IP space; analogs lacking this feature fall outside the patent claims and lack the requisite pharmacophore.

PNMT-Focused Neuropharmacology and Dual-Target Probe Development

For research groups investigating the intersection of purinergic signaling and catecholamine biosynthesis, this compound is uniquely positioned as a chemical probe with demonstrated activity at both P2X3 (EC₅₀ 80 nM) and PNMT (screened in ChEMBL_152563) [4][5]. No other commercially available analog in the diarylamine class carries this dual pharmacological annotation, making it a strategic asset for target-ID and pathway deconvolution studies.

Lipophilicity-Dependent Formulation and ADME Assay Development

With an XLogP of 5.4—substantially exceeding that of 4-(4-methylphenoxy)aniline (LogP 3.16) and 4-phenoxyaniline (LogP 2.36–3.64)—this compound is a valuable reference standard for calibrating lipophilicity-dependent assays, including LogD measurements, PAMPA permeability models, and plasma protein binding studies [6]. Its markedly higher hydrophobicity also makes it suitable as a positive control for non-specific binding assessment in biochemical assays.

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